4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Description
Properties
IUPAC Name |
[4-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCINWLQAXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193980 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-25-7 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is widely employed for introducing boronic acid groups. For this compound, a brominated intermediate, 4-bromo-[(3-fluorophenyl)(hydroxy)methyl]benzene, reacts with bis(pinacolato)diboron under palladium catalysis.
Typical Conditions :
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
- Base : KOAc (3 equiv)
- Solvent : 1,4-Dioxane, 80–100°C, 12–24 h.
- Yield : 60–75% after deprotection with 0.1 N HCl.
Example Protocol :
Suzuki-Miyaura Cross-Coupling
This method constructs the biphenyl backbone prior to boronic acid installation. A 3-fluorophenyl Grignard reagent reacts with 4-bromobenzaldehyde, followed by boronation.
Key Steps :
- Nucleophilic Addition :
- Boronation :
Advantages :
Direct Hydroxymethylation of Phenylboronic Acids
A one-pot approach involves condensing 4-boronobenzaldehyde with 3-fluorophenyl lithium:
Procedure :
- Generate 3-fluorophenyl lithium from 3-bromofluorobenzene and Li metal (Et₂O, 0°C).
- Add 4-boronobenzaldehyde (1.1 equiv) dropwise.
- Quench with NH₄Cl, extract with EtOAc, and crystallize from toluene.
- Yield : 55–65%.
Optimization and Scale-Up Considerations
Catalytic System Tuning
Purification Techniques
- Crystallization : Recrystallization from toluene/hexane (1:3) achieves >97% purity.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves boroxine byproducts.
Analytical Characterization Data
Industrial-Scale Adaptations
Patent EP1669347A1 details a cost-effective route using 3-chloro-2-methyl-2-hydroxy propionic acid and 4-fluorophenyl sulfinate, yielding crystalline intermediates. Critical adaptations include:
- Phase Transfer Catalysis : Tetrabutylammonium chloride (2–50 mol%) enhances reaction rates in water/organic mixtures.
- Resolution : Brucine-mediated crystallization enriches enantiomers (e.g., [α]D = +14.5° for (+)-isomer).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium(II) acetate as a catalyst, potassium carbonate as a base, and toluene or dimethylformamide as solvents.
Major Products Formed:
Oxidation: 4-[(3-Fluorophenyl)(carboxy)methyl]phenylboronic acid.
Reduction: 4-[(3-Fluorophenyl)(hydroxymethyl)phenyl]methanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluorophenylboronic Acid
- Structure : A simple derivative with a fluorine atom at the 3-position of the phenyl ring.
- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions (e.g., biaryl synthesis) and studied via density functional theory (DFT) for vibrational and conformational properties .
4-(Trifluoromethyl)phenylboronic Acid
- Structure : Contains a strong electron-withdrawing trifluoromethyl group at the 4-position.
- Applications : Enhances catalytic efficiency in coupling reactions by stabilizing transition states. Reported to yield 71% enantiomeric excess in palladium-catalyzed reactions with methyl tiglate .
- Key Difference : The trifluoromethyl group increases electrophilicity but reduces solubility in polar solvents compared to the hydroxymethyl group in the target compound.
4-Methoxyphenylboronic Acid
- Structure : Features an electron-donating methoxy group at the 4-position.
- Applications : Used in organic synthesis and materials science. Its electron-rich aromatic ring facilitates nucleophilic reactions .
- Key Difference : The methoxy group improves solubility in organic solvents but lacks the hydrogen-bonding capability of the hydroxymethyl group in the target compound.
4-(3-Fluorophenylcarbamoyl)phenylboronic Acid
- Structure : Contains a 3-fluorophenylcarbamoyl substituent.
- Applications: Potential use in targeted drug delivery due to carbamoyl’s affinity for biological receptors .
- Key Difference : The carbamoyl group introduces hydrogen-bonding sites but increases molecular weight and complexity compared to the hydroxymethyl bridge.
Physicochemical Properties
| Property | Target Compound | 3-Fluorophenylboronic Acid | 4-(Trifluoromethyl)phenylboronic Acid | 4-Methoxyphenylboronic Acid |
|---|---|---|---|---|
| Solubility | Moderate (polar solvents) | High (organic solvents) | Low (due to CF₃) | High (organic solvents) |
| Electron Effects | Mildly electron-withdrawing (F) + hydrogen bonding (OH) | Electron-withdrawing (F) | Strongly electron-withdrawing (CF₃) | Electron-donating (OCH₃) |
| Functionalization | Hydroxymethyl allows esterification or oxidation | Limited to aryl coupling | Limited due to inert CF₃ group | Methoxy stable, less reactive |
Reactivity in Cross-Coupling Reactions
The hydroxymethyl group in the target compound may sterically hinder Suzuki-Miyaura couplings compared to simpler derivatives like 3-fluorophenylboronic acid. However, it provides a site for post-functionalization (e.g., oxidation to ketones or conjugation with biomolecules). In contrast, 4-(trifluoromethyl)phenylboronic acid exhibits high reactivity in palladium-catalyzed reactions due to its electron-deficient aromatic ring .
Biological Activity
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound has the following chemical properties:
- Molecular Formula: C13H12BFO3
- CAS Number: 2096340-25-7
- Molecular Weight: 235.05 g/mol
The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols. This interaction is crucial in the inhibition of enzymes involved in various metabolic pathways. The specific mechanism includes:
- Inhibition of Enzymatic Activity: Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
- Modulation of Cellular Pathways: The compound may influence signaling pathways through its interactions with proteins that are critical for cell function.
Anticancer Activity
Recent studies have indicated that boronic acids exhibit anticancer properties by targeting specific cancer-related enzymes. In particular:
- Inhibition of Proteasome Activity: Research has shown that compounds similar to this compound can inhibit the proteasome, leading to apoptosis in cancer cells .
Antidiabetic Potential
Boronic acids have been investigated for their ability to modulate glucose metabolism:
- Glucose-Sensing Mechanism: The compound can interact with glucose and alter insulin signaling pathways, which may be beneficial for diabetes management .
Antimicrobial Properties
The antimicrobial activity of boronic acids has also been explored:
- Inhibition of Bacterial Growth: Studies suggest that these compounds can disrupt bacterial cell wall synthesis, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated a series of phenylboronic acids, including derivatives like this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines .
Case Study 2: Diabetes Management
In a clinical trial involving diabetic patients, a formulation containing boronic acid derivatives was shown to improve glycemic control. Participants exhibited reduced fasting blood glucose levels and improved insulin sensitivity after treatment .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
